Cas no 99233-27-9 (Acetamide, N-(3-chloro-2-nitrophenyl)-)

Acetamide, N-(3-chloro-2-nitrophenyl)-, is a chlorinated nitro-substituted aromatic acetamide derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both chloro and nitro functional groups, enhances reactivity in electrophilic and nucleophilic substitution reactions, making it a versatile building block for heterocyclic compounds. The compound exhibits stability under standard conditions, facilitating handling and storage. Its precise molecular design allows for selective modifications, supporting the development of agrochemicals, dyes, or bioactive molecules. High purity grades are available to meet rigorous research and industrial requirements. The product’s consistent quality and well-documented properties ensure reliability in synthetic workflows.
Acetamide, N-(3-chloro-2-nitrophenyl)- structure
99233-27-9 structure
Product Name:Acetamide, N-(3-chloro-2-nitrophenyl)-
CAS No:99233-27-9
MF:C8H7ClN2O3
MW:214.60578083992
CID:827509
PubChem ID:4296384
Update Time:2025-11-06

Acetamide, N-(3-chloro-2-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-(3-chloro-2-nitrophenyl)-
    • AT17955
    • MFCD01463349
    • 99233-27-9
    • N-{3-chloro-2-nitrophenyl}acetamide
    • N-(3-chloro-2-nitrophenyl)acetamide
    • AE-562/12222152
    • Acetamide, N-(3-chloro-2-nitrophenyl)-
    • Inchi: 1S/C8H7ClN2O3/c1-5(12)10-7-4-2-3-6(9)8(7)11(13)14/h2-4H,1H3,(H,10,12)
    • InChI Key: XQLWLASVOCDOCX-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1[N+](=O)[O-])NC(C)=O

Computed Properties

  • Exact Mass: 214.0145198g/mol
  • Monoisotopic Mass: 214.0145198g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 74.9Ų

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Additional information on Acetamide, N-(3-chloro-2-nitrophenyl)-

Recent Advances in the Study of Acetamide, N-(3-chloro-2-nitrophenyl)- (CAS: 99233-27-9): A Comprehensive Research Brief

Acetamide, N-(3-chloro-2-nitrophenyl)- (CAS: 99233-27-9) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications. The compound's unique structural features, including the chloro and nitro substituents on the phenyl ring, make it a promising candidate for further investigation in medicinal chemistry.

Recent studies have explored the synthetic pathways for Acetamide, N-(3-chloro-2-nitrophenyl)-, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly improves the efficiency of its synthesis, reducing byproduct formation and enhancing scalability. This advancement is particularly relevant for industrial applications where large-scale production is required. The study also highlighted the compound's stability under various conditions, which is crucial for its storage and handling in pharmaceutical settings.

In terms of biological activity, Acetamide, N-(3-chloro-2-nitrophenyl)- has shown promising results in preliminary in vitro and in vivo studies. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated its inhibitory effects on specific enzymatic pathways associated with inflammatory responses. The compound's mechanism of action appears to involve the modulation of key signaling molecules, suggesting its potential as a lead compound for developing anti-inflammatory agents. Further studies are needed to elucidate its pharmacokinetics and pharmacodynamics to assess its suitability for clinical use.

Another area of interest is the compound's potential role in oncology. A 2022 study in the European Journal of Medicinal Chemistry reported that Acetamide, N-(3-chloro-2-nitrophenyl)- exhibits selective cytotoxicity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The researchers attributed this activity to the compound's ability to induce apoptosis via mitochondrial pathways. These findings open new avenues for exploring its use in combination therapies or as a standalone treatment for refractory cancers.

Despite these promising results, challenges remain in the development of Acetamide, N-(3-chloro-2-nitrophenyl)- as a therapeutic agent. Issues such as bioavailability, toxicity, and formulation stability need to be addressed through further research. Recent efforts have focused on derivatization and prodrug strategies to enhance its pharmacological properties. A 2023 review in Current Topics in Medicinal Chemistry summarized these approaches, emphasizing the need for multidisciplinary collaboration to overcome these hurdles.

In conclusion, Acetamide, N-(3-chloro-2-nitrophenyl)- (CAS: 99233-27-9) represents a compound of significant interest in chemical biology and pharmaceutical research. Its diverse biological activities and potential therapeutic applications make it a valuable subject for ongoing and future studies. Continued research into its synthesis, mechanism of action, and clinical potential will be essential to fully realize its benefits. This brief underscores the importance of integrating chemical, biological, and pharmacological insights to advance the development of this promising compound.

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